Cas no 1702007-70-2 (2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol)

2,2,2-Trifluoro-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol is a fluorinated pyrazole derivative with potential applications in pharmaceutical and agrochemical research. The presence of a trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable intermediate for drug discovery. The pyrazole moiety offers versatility in forming heterocyclic frameworks, while the hydroxyl group provides a reactive site for further functionalization. This compound’s structural features contribute to its utility in the synthesis of biologically active molecules, particularly in the development of enzyme inhibitors or receptor modulators. Its well-defined chemical properties ensure consistent performance in synthetic pathways, supporting its use in high-precision applications.
2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol structure
1702007-70-2 structure
Product name:2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol
CAS No:1702007-70-2
MF:C6H7F3N2O
MW:180.127791643143
CID:6612086
PubChem ID:58297055

2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol
    • 2,2,2-Trifluoro-1-(1-methyl-1H-pyrazol-3-yl)ethanol
    • SCHEMBL12535859
    • CS-0352609
    • EN300-1929667
    • MFCD21781487
    • 1702007-70-2
    • alpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-3-methanol
    • GWSYQMWWOACFAH-UHFFFAOYSA-N
    • SY250447
    • Inchi: 1S/C6H7F3N2O/c1-11-3-2-4(10-11)5(12)6(7,8)9/h2-3,5,12H,1H3
    • InChI Key: GWSYQMWWOACFAH-UHFFFAOYSA-N
    • SMILES: FC(C(C1C=CN(C)N=1)O)(F)F

Computed Properties

  • Exact Mass: 180.05104734g/mol
  • Monoisotopic Mass: 180.05104734g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38Ų
  • XLogP3: 0.5

2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1929667-0.1g
2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol
1702007-70-2
0.1g
$930.0 2023-09-17
Enamine
EN300-1929667-1.0g
2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol
1702007-70-2
1g
$1057.0 2023-06-02
Enamine
EN300-1929667-10.0g
2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol
1702007-70-2
10g
$4545.0 2023-06-02
Enamine
EN300-1929667-0.05g
2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol
1702007-70-2
0.05g
$888.0 2023-09-17
Enamine
EN300-1929667-5.0g
2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol
1702007-70-2
5g
$3065.0 2023-06-02
Enamine
EN300-1929667-1g
2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol
1702007-70-2
1g
$1057.0 2023-09-17
Enamine
EN300-1929667-0.5g
2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol
1702007-70-2
0.5g
$1014.0 2023-09-17
Enamine
EN300-1929667-10g
2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol
1702007-70-2
10g
$4545.0 2023-09-17
Enamine
EN300-1929667-0.25g
2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol
1702007-70-2
0.25g
$972.0 2023-09-17
Enamine
EN300-1929667-2.5g
2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol
1702007-70-2
2.5g
$2071.0 2023-09-17

Additional information on 2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol

Research Brief on 2,2,2-Trifluoro-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol (CAS: 1702007-70-2)

The compound 2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol (CAS: 1702007-70-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and relevance in drug discovery.

Recent studies have highlighted the role of this trifluoromethyl-substituted pyrazole derivative as a versatile intermediate in the synthesis of bioactive molecules. The presence of the trifluoromethyl group enhances the metabolic stability and lipophilicity of the compound, making it a valuable scaffold for the development of pharmaceuticals targeting enzymes and receptors. Computational docking studies suggest that this compound exhibits favorable binding affinities to several kinase targets, implicating its potential in oncology and inflammatory diseases.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the synthetic pathways for 2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol, optimizing reaction conditions to achieve high yields and purity. The study also investigated its derivatization into more complex structures, demonstrating its utility as a building block for drug candidates. Notably, one derivative showed promising inhibitory activity against a key enzyme involved in tumor progression, with an IC50 value in the nanomolar range.

Further pharmacological evaluations have revealed that this compound exhibits moderate blood-brain barrier permeability, suggesting potential applications in central nervous system (CNS) disorders. Preclinical studies in animal models of neurodegenerative diseases are currently underway, with preliminary data indicating neuroprotective effects. These findings position 2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol as a compound of interest for further development.

Despite these advances, challenges remain in scaling up the synthesis and improving the selectivity of derivatives. Future research directions include structure-activity relationship (SAR) studies to optimize potency and reduce off-target effects. Collaborative efforts between academia and industry are expected to accelerate the translation of these findings into clinical applications.

In conclusion, 2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol represents a promising chemical entity with diverse therapeutic potential. Continued research into its mechanisms of action and derivative optimization will be critical to unlocking its full value in drug discovery and development.

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